Cycloheptyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone
Overview
Description
Cycloheptyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone is an organic compound that features a unique combination of a cycloheptyl ring, a 1,3-dioxolane ring, and a thienyl ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone typically involves the following steps:
Formation of the 1,3-dioxolane ring: This can be achieved through the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst.
Introduction of the thienyl ketone group: This step involves the reaction of a thienyl compound with a suitable ketone precursor under specific conditions.
Cycloheptyl ring formation: The cycloheptyl ring can be introduced through various synthetic routes, including cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve scalable and cost-effective synthetic routes. These methods often utilize readily available starting materials and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Cycloheptyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Cycloheptyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone has several scientific research applications:
Mechanism of Action
The mechanism of action of Cycloheptyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane derivatives: Compounds containing the 1,3-dioxolane ring, such as 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide.
Thienyl ketones: Compounds with a thienyl ketone group, such as 2-thienyl ketone derivatives.
Uniqueness
Cycloheptyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone is unique due to its combination of a cycloheptyl ring, a 1,3-dioxolane ring, and a thienyl ketone group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
cycloheptyl-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3S/c16-14(11-5-3-1-2-4-6-11)12-7-8-13(19-12)15-17-9-10-18-15/h7-8,11,15H,1-6,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHHCWSOCQTWQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(=O)C2=CC=C(S2)C3OCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641899 | |
Record name | Cycloheptyl[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898772-58-2 | |
Record name | Cycloheptyl[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898772-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cycloheptyl[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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